molecular formula C14H24N2O2 B14910292 tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate

tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate

Cat. No.: B14910292
M. Wt: 252.35 g/mol
InChI Key: CBUUYBXZYLSZDW-COPLHBTASA-N
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Description

Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[63001,5]undecane-4-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate typically involves multiple steps, including cyclization and functional group transformations. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions, such as the use of a strong base or acid catalyst. The reaction conditions must be carefully controlled to ensure the desired stereochemistry and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in water or electrophilic substitution using bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate: Unique due to its tricyclic structure and specific stereochemistry.

    Other diazatricyclo compounds: May have similar core structures but differ in functional groups or stereochemistry, leading to different properties and applications.

Uniqueness

Tert-butyl (1R,5S,8S)-4,9-diazatricyclo[63001,5]undecane-4-carboxylate is unique due to its specific tricyclic structure and the presence of tert-butyl and carboxylate functional groups

Properties

Molecular Formula

C14H24N2O2

Molecular Weight

252.35 g/mol

IUPAC Name

tert-butyl (1R,5S,8S)-4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate

InChI

InChI=1S/C14H24N2O2/c1-13(2,3)18-12(17)16-9-7-14-6-8-15-10(14)4-5-11(14)16/h10-11,15H,4-9H2,1-3H3/t10-,11-,14+/m0/s1

InChI Key

CBUUYBXZYLSZDW-COPLHBTASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@]23[C@@H]1CC[C@@H]2NCC3

Canonical SMILES

CC(C)(C)OC(=O)N1CCC23C1CCC2NCC3

Origin of Product

United States

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